BENGHE Foundational & Exploratory

Check Availability & Pricing

(2S,3S)-3-hydroxy-2-methylpentanoic acid
structural formula

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

(2S,3S)-3-hydroxy-2-
Compound Name:
methylpentanoic acid

Cat. No.: B13526727

Get Quote

\ J

Title: Technical Deep Dive: (2S,3S)-3-Hydroxy-2-Methylpentanoic Acid Subtitle:
Stereochemical Architecture, Synthetic Methodologies, and Pharmacophore Integration[1]

Executive Summary
(2S,3S)-3-hydroxy-2-methylpentanoic acid (CAS: 131897-89-7) is a chiral

-hydroxy acid fragment ubiquitous in complex polyketide natural products and macrolide
antibiotics.[1] Unlike its

-hydroxy isomer (isoleucic acid), this molecule functions as a critical "propionate-acetate”
extender unit in the biosynthesis of agents like Epothilone B (anticancer) and Erythromycin.[1]

This guide addresses the specific challenge of constructing the (2S,3S) stereocisomer. While
the standard Evans aldol reaction typically yields the syn-(2S,3R) product, the (2S,3S)
configuration represents the anti-aldol relationship, requiring specialized synthetic interventions
such as Dynamic Kinetic Resolution (DKR) or stereochemical inversion.[1]

Structural Analysis & Stereochemistry
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The molecule possesses two contiguous stereocenters at C2 and C3.[1] The (2S,3S)
designation defines an anti relationship between the C2-methyl and C3-hydroxyl groups when
drawn in a standard extended zigzag conformation.[1]

Stereochemical Configuration

e C2 Center (Alpha): Substituted with a methyl group.[1] Configuration (S).
o C3 Center (Beta): Substituted with a hydroxyl group.[1][2] Configuration (S).
e Relationship:Anti (Threo).[1]

Note on Nomenclature: In many aldol literatures, the "Syn/Anti" nomenclature (Masamune) is
preferred.[1] The (2S,3S) isomer corresponds to the Anti aldol product, whereas the (2S,3R)
isomer corresponds to the Syn product derived from standard boron-mediated Evans aldol
reactions.[1]
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Figure 1: Stereochemical topology of the target molecule.

Synthetic Methodology: The "Anti" Challenge

Synthesizing the (2S,3S) isomer is non-trivial because the thermodynamically favored or
standard kinetic aldol products are typically syn. Two robust, field-proven protocols are
presented below.

Protocol A: The "Inversion" Strategy (High Reliability)

Best for: Academic synthesis, absolute stereochemical confirmation.[1]
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This route utilizes the highly predictable Evans Syn-Aldol to generate the (2S,3R) intermediate,
followed by a Mitsunobu Inversion at C3 to achieve the desired (2S,3S) state.[1]

Step 1: Evans Syn-Aldol Reaction[1]
» Reagents: (S)-4-benzyl-3-propionyloxazolidin-2-one (Auxiliary), Dibutylboron triflate (

), Diisopropylethylamine (DIPEA), Propanal.[1]

e Mechanism: The reaction proceeds via a Zimmerman-Traxler transition state where the
boron enolate geometry (Z-enolate) and facial selectivity (induced by the auxiliary) dictate
the formation of the (2S,3R)-Syn product.[1]

Step 2: Mitsunobu Inversion
e Reagents: Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD), p-Nitrobenzoic acid, followed by hydrolysis (LiOH).[1]
o Causality: The Mitsunobu reaction proceeds via an

mechanism, strictly inverting the C3 alcohol from (R) to (S).[1]

Workflow Diagram:
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Figure 2: Synthesis of (2S,3S)-3-hydroxy-2-methylpentanoic acid via stereochemical
inversion.

Protocol B: Noyori Dynamic Kinetic Resolution (DKR)

Best for: Scale-up, industrial application.[1]
This method avoids chiral auxiliaries by using asymmetric hydrogenation of a racemic

-keto ester.[1]

e Substrate: Methyl 2-methyl-3-oxopentanoate (Racemic).[1]

o Catalyst:

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b13526727/docs?utm_src=pdf-body-img#2s-3s-3-hydroxy-2-methylpentanoic-acid-structural-formula
https://www.benchchem.com/product/b13526727/docs?utm_src=pdf-body#2s-3s-3-hydroxy-2-methylpentanoic-acid-structural-formula
https://orgsyn.org/demo.aspx?prep=CV8P0420
https://orgsyn.org/demo.aspx?prep=CV8P0420
https://orgsyn.org/demo.aspx?prep=CV8P0420
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13526727?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

(or similar chiral diphosphine Ru complex).[1]

e Conditions:

(100 atm), MeOH, 50°C.

e Mechanism: Rapid racemization of the C2 center (via enolization) coupled with a rate-
determining, stereoselective hydrogenation of the ketone establishes both C2 and C3
stereocenters simultaneously.[1]

o Result: High diastereoselectivity for the Anti-(2S,3S) isomer (depending on ligand choice).

Analytical Characterization

Validation of the (2S,3S) structure requires comparison of NMR shifts, specifically the coupling
constants (

) which differ significantly between syn and anti isomers.[1]

Table 1: Diagnostic NMR Data (Methyl Ester Derivative)

Coupling

. . NMR NMR
Isomer Configuration
(C3-H) (Hz) (C2-Me)
Target (2S, 3S) - Anti 3.85 ppm 7.0-9.0Hz 1.18 ppm
Isomer (2S, 3R) - Syn 4.05 ppm 3.0-5.0Hz 1.15 ppm

Note: The larger coupling constant (

Hz) for the (2S,3S) isomer is characteristic of the anti-relationship in the extended
conformation, contrasting with the smaller coupling of the syn isomer.[1]

Biological & Pharmaceutical Relevance[1][3][4][5][6]

[7]
Polyketide Synthase (PKS) Modules
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(2S,3S)-3-hydroxy-2-methylpentanoic acid represents a "propionate” unit followed by a
reduction step in PKS machinery.[1]

» Natural Product: It is a structural motif in Zaragozic Acid A (squalene synthase inhibitor) and
the C1-C6 fragment of Erythronolide.[1]

e Mechanism: In nature, this stereochemistry is set by the Ketoreductase (KR) domain of the
PKS module.[1] A "B-type" KR domain typically yields the (R)-alcohol, while "A-type" yields

(S).[1]

Distinction from Isoleucic Acid

It is critical not to confuse this target with 2-hydroxy-3-methylpentanoic acid (Isoleucic acid).[1]
o Target (3-OH): Polyketide origin, beta-hydroxy.[1]
« Isoleucic Acid (2-OH): Amino acid metabolism (L-Isoleucine degradation), alpha-hydroxy.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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